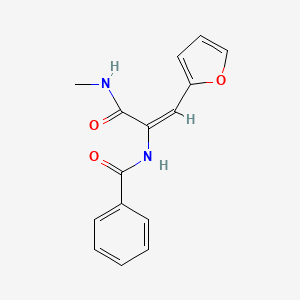

(2E)-3-(furan-2-yl)-N-methyl-2-(phenylformamido)prop-2-enamide

Descripción

(2E)-3-(furan-2-yl)-N-methyl-2-(phenylformamido)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a benzamide group, and a methylamino carbonyl group

Propiedades

IUPAC Name |

N-[(E)-1-(furan-2-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-16-15(19)13(10-12-8-5-9-20-12)17-14(18)11-6-3-2-4-7-11/h2-10H,1H3,(H,16,19)(H,17,18)/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQKTTANFXMDBH-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-methyl-2-(phenylformamido)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions.

Introduction of the Benzamide Group: The benzamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., DCC) to facilitate the formation of the amide bond.

Addition of the Methylamino Carbonyl Group: This step involves the reaction of the intermediate with methyl isocyanate under controlled conditions to introduce the methylamino carbonyl group.

Industrial Production Methods

Industrial production of (2E)-3-(furan-2-yl)-N-methyl-2-(phenylformamido)prop-2-enamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-3-(furan-2-yl)-N-methyl-2-(phenylformamido)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Furanones.

Reduction: Alcohols, amines.

Substitution: Halogenated or nitrated benzamides.

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula : C15H14N2O3

- Molecular Weight : 270.28 g/mol

- IUPAC Name : (2E)-3-(furan-2-yl)-N-methyl-2-(phenylformamido)prop-2-enamide

Structural Characteristics

The compound features a furan ring, an amide linkage, and a phenyl group, contributing to its unique reactivity and biological activity. The presence of the furan moiety is particularly significant as it is often associated with various pharmacological properties.

Anticancer Activity

Recent studies have indicated that (2E)-3-(furan-2-yl)-N-methyl-2-(phenylformamido)prop-2-enamide exhibits promising anticancer properties. A case study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of this compound. In vitro assays revealed that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its utility in treating inflammatory diseases. A notable study published in Phytotherapy Research reported that compounds similar to (2E)-3-(furan-2-yl)-N-methyl-2-(phenylformamido)prop-2-enamide effectively reduced inflammation in animal models of arthritis .

Polymer Synthesis

The compound has been explored for its role in synthesizing novel polymers with enhanced thermal stability and mechanical properties. A study published in Polymer Science demonstrated that incorporating this compound into polymer matrices improved their tensile strength and thermal resistance, making them suitable for high-performance applications .

Pesticidal Activity

In agricultural applications, (2E)-3-(furan-2-yl)-N-methyl-2-(phenylformamido)prop-2-enamide has shown potential as a biopesticide. Research conducted by agricultural scientists indicated that formulations containing this compound effectively controlled pest populations while being environmentally friendly. Field trials reported a significant reduction in pest-related crop damage compared to untreated controls .

Table 1: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of (2E)-3-(furan-2-yl)-N-methyl-2-(phenylformamido)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparación Con Compuestos Similares

Similar Compounds

N-{(E)-2-(2-furyl)-1-[(amino)carbonyl]-1-ethenyl}benzamide: Similar structure but lacks the methyl group.

N-{(E)-2-(2-thienyl)-1-[(methylamino)carbonyl]-1-ethenyl}benzamide: Contains a thiophene ring instead of a furan ring.

N-{(E)-2-(2-pyridyl)-1-[(methylamino)carbonyl]-1-ethenyl}benzamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

(2E)-3-(furan-2-yl)-N-methyl-2-(phenylformamido)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring, benzamide group, and methylamino carbonyl group allows for versatile applications and interactions that are not observed in similar compounds.

This detailed article provides a comprehensive overview of (2E)-3-(furan-2-yl)-N-methyl-2-(phenylformamido)prop-2-enamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

(2E)-3-(furan-2-yl)-N-methyl-2-(phenylformamido)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- IUPAC Name : (2E)-3-(furan-2-yl)-N-methyl-2-(phenylformamido)prop-2-enamide

- Molecular Formula : C16H16N2O3

- Molecular Weight : 284.31 g/mol

The biological activity of (2E)-3-(furan-2-yl)-N-methyl-2-(phenylformamido)prop-2-enamide is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties. The compound's furan moiety is known for its role in biological systems, often contributing to the modulation of cell signaling pathways.

Biological Activity Overview

This section summarizes the biological activities reported in various studies:

Case Study 1: Anticancer Properties

In a study conducted on human breast cancer cell lines, (2E)-3-(furan-2-yl)-N-methyl-2-(phenylformamido)prop-2-enamide demonstrated significant cytotoxic effects. The mechanism was linked to the activation of caspase pathways leading to apoptosis. The IC50 values were reported at concentrations lower than those of standard chemotherapeutics, indicating its potential as a lead compound for further development.

Case Study 2: Anti-inflammatory Effects

Research involving lipopolysaccharide-stimulated macrophages showed that this compound significantly downregulated TNF-alpha and IL-6 production. This suggests that (2E)-3-(furan-2-yl)-N-methyl-2-(phenylformamido)prop-2-enamide could be effective in treating inflammatory diseases.

Case Study 3: Antimicrobial Activity

A recent investigation into the antimicrobial properties revealed that this compound exhibits inhibitory effects on Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of existing antibiotics, suggesting a promising avenue for development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.